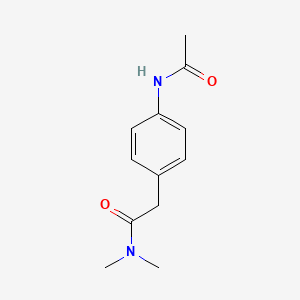![molecular formula C18H19FN2O3 B6538967 2-{4-[2-(2-fluorophenoxy)acetamido]phenyl}-N,N-dimethylacetamide CAS No. 1060310-51-1](/img/structure/B6538967.png)
2-{4-[2-(2-fluorophenoxy)acetamido]phenyl}-N,N-dimethylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
A series of N-arylidene-2-(4-chloro-2-(2-fluoro or chlorophenoxy)phenyl)acetic acid hydrazides was synthesized for their anti-inflammatory activity by the condensation of corresponding hydrazide and aromatic aldehydes . This suggests that a similar method could potentially be used for the synthesis of “2-{4-[2-(2-fluorophenoxy)acetamido]phenyl}-N,N-dimethylacetamide”.Molecular Structure Analysis
The molecular structure of this compound is complex, with a molecular weight of 263.246 . It contains fluorine, nitrogen, and oxygen atoms, which contribute to its unique properties .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, related compounds have been synthesized using chemoenzymatic routes involving enantioselective transesterification . This suggests that similar methods could potentially be used with this compound.科学的研究の応用
2-FPA has been used in a variety of experiments to study the behavior and properties of various biological and chemical systems. It has been used to study the structure and dynamics of proteins, to study the binding of proteins to small molecules, and to study the effects of small molecules on the structure and function of proteins. It has also been used to study the interactions between small molecules and proteins, and to study the effects of small molecules on the activity of enzymes.
作用機序
Target of Action
The primary target of this compound is related to the cyclooxygenase (COX) enzymes . These enzymes are involved in the synthesis of prostaglandins, which play a key role in inflammation and pain signaling. The compound’s anti-inflammatory activity suggests it may inhibit these enzymes, similar to nonsteroidal anti-inflammatory drugs (NSAIDs) .
Mode of Action
The compound likely interacts with its targets through a process of binding and inhibition . By binding to the COX enzymes, it can inhibit their activity and reduce the production of prostaglandins. This leads to a decrease in inflammation and pain signaling .
Biochemical Pathways
The compound’s action affects the prostaglandin synthesis pathway . By inhibiting the COX enzymes, it reduces the conversion of arachidonic acid to prostaglandins. This results in a decrease in the levels of these signaling molecules, leading to reduced inflammation and pain .
Result of Action
The primary result of the compound’s action is a reduction in inflammation . By inhibiting the COX enzymes and reducing prostaglandin synthesis, it can decrease the inflammatory response. This makes it potentially useful for treating conditions characterized by inflammation .
実験室実験の利点と制限
2-FPA has several advantages for use in laboratory experiments. It is a small molecule, which makes it easy to synthesize and manipulate. It is also highly soluble in water, which makes it easy to use in a variety of experiments. In addition, it is relatively non-toxic, which makes it safe to use in experiments involving living cells or organisms. However, 2-FPA is not as stable as some other compounds, which can limit its use in certain experiments.
将来の方向性
The potential future applications of 2-FPA are vast. It could be used to study the structure and dynamics of proteins, to study the binding of proteins to small molecules, and to study the effects of small molecules on the structure and function of proteins. It could also be used to study the interactions between small molecules and proteins, and to study the effects of small molecules on the activity of enzymes. Additionally, it could be used to study the biochemical and physiological effects of small molecules on living cells and organisms. Finally, it could be used to develop new drugs and therapies for a variety of diseases and conditions.
合成法
2-FPA is synthesized using a simple two-step process. In the first step, a 2-fluorophenoxyacetamide is reacted with a base, such as sodium hydroxide, to form a 2-fluorophenoxyacetamido intermediate. In the second step, this intermediate is reacted with N,N-dimethylacetamide to form the final product, 2-FPA.
特性
IUPAC Name |
2-[4-[[2-(2-fluorophenoxy)acetyl]amino]phenyl]-N,N-dimethylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O3/c1-21(2)18(23)11-13-7-9-14(10-8-13)20-17(22)12-24-16-6-4-3-5-15(16)19/h3-10H,11-12H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEVVXBAIQKCKLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CC1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-(2-chlorophenyl)-N-{4-[(dimethylcarbamoyl)methyl]phenyl}-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B6538890.png)
![N-{4-[(dimethylcarbamoyl)methyl]phenyl}cyclopentanecarboxamide](/img/structure/B6538893.png)
![N,N-dimethyl-2-{4-[2-(thiophen-2-yl)acetamido]phenyl}acetamide](/img/structure/B6538898.png)
![2-{4-[2-(4-fluorophenyl)acetamido]phenyl}-N,N-dimethylacetamide](/img/structure/B6538899.png)
![4-cyano-N-{4-[(dimethylcarbamoyl)methyl]phenyl}benzamide](/img/structure/B6538932.png)
![N-{4-[(dimethylcarbamoyl)methyl]phenyl}-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B6538937.png)

![2-{4-[2-(4-tert-butylphenoxy)acetamido]phenyl}-N,N-dimethylacetamide](/img/structure/B6538949.png)
![2-{4-[2-(2,4-dichlorophenoxy)acetamido]phenyl}-N,N-dimethylacetamide](/img/structure/B6538955.png)
![2-{4-[2-(3,4-dimethoxyphenyl)acetamido]phenyl}-N,N-dimethylacetamide](/img/structure/B6538956.png)
![N-{4-[(dimethylcarbamoyl)methyl]phenyl}-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B6538960.png)
![N-{4-[(dimethylcarbamoyl)methyl]phenyl}pyrazine-2-carboxamide](/img/structure/B6538962.png)
![N,N-dimethyl-2-{4-[2-(3-methylphenoxy)acetamido]phenyl}acetamide](/img/structure/B6538971.png)
![2-{4-[2-(4-fluorophenoxy)acetamido]phenyl}-N,N-dimethylacetamide](/img/structure/B6538976.png)
